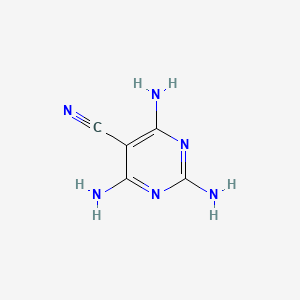

2,4,6-Triaminopyrimidine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,6-Triaminopyrimidine-5-carbonitrile is an organic compound with the molecular formula C5H6N6. It is a derivative of pyrimidine, characterized by the presence of three amino groups at positions 2, 4, and 6, and a nitrile group at position 5. This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triaminopyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of guanidine with malononitrile in the presence of a base, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar precursors and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Triaminopyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2,4,6-Triaminopyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is an intermediate in the synthesis of various pharmaceutical agents, including antitumor and antiviral drugs.

Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals

Wirkmechanismus

The mechanism of action of 2,4,6-Triaminopyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups allow for hydrogen bonding and electrostatic interactions, facilitating binding to active sites. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Triaminopyrimidine: Lacks the nitrile group at position 5.

2,4-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 6.

2,6-Diaminopyrimidine-5-carbonitrile: Lacks the amino group at position 4.

Uniqueness: 2,4,6-Triaminopyrimidine-5-carbonitrile is unique due to the presence of three amino groups and a nitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in the synthesis of various derivatives and pharmaceutical agents .

Biologische Aktivität

2,4,6-Triaminopyrimidine-5-carbonitrile (C5H6N6) is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound exhibits potential as an inhibitor for various biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The compound can be synthesized through methods such as the Biginelli reaction or other nucleophilic addition reactions that yield the desired triaminopyrimidine structure. Spectroscopic techniques like IR and NMR are employed to confirm the structure of the synthesized compound .

Anticancer Properties

Recent studies have highlighted the potential of this compound as a novel hinge binder for phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various hematological malignancies and inflammatory diseases. Inhibition of PI3Kδ has been associated with reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Table 1: Summary of Anticancer Activity

| Study | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of PI3Kδ | PI3Kδ | Not specified | |

| Cytotoxicity against cancer cell lines | Various (e.g., MCF-7) | Moderate activity observed |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that substitutions on the pyrimidine ring can enhance antimicrobial efficacy .

Table 2: Antimicrobial Activity

Environmental Impact

Research indicates that this compound is detectable in environmental samples due to its use in veterinary medicine. Its presence raises concerns regarding ecological impacts and potential effects on non-target organisms . Studies have shown that veterinary medicines can enter water systems and affect aquatic life, necessitating further investigation into the environmental fate of this compound.

Case Studies

- Veterinary Medicine : A study detected this compound in urine samples from treated animals, raising awareness about its environmental persistence and potential risks to ecosystems .

- Pharmaceutical Applications : Clinical trials involving derivatives of this compound have demonstrated its effectiveness as a therapeutic agent in treating specific cancers by targeting key signaling pathways .

Eigenschaften

IUPAC Name |

2,4,6-triaminopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c6-1-2-3(7)10-5(9)11-4(2)8/h(H6,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBKPLFFXBNIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676379 |

Source

|

| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465531-97-9 |

Source

|

| Record name | 2,4,6-Triaminopyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.